N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
A related compound, “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers”, has been synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of these compounds typically includes a dioxidotetrahydrothiophen-3-yl group . The molecular weight of a related compound, “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide”, is calculated to be 163.19486 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the coupling of an ether-based scaffold with a sulfone-based head group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined during the synthesis process . For example, the researchers evaluated the compounds in tier 1 DMPK assays .Scientific Research Applications
- The compound acts as a GIRK channel activator. GIRK channels play a crucial role in modulating excitability in cells, particularly in the brain and peripheral tissues. They are implicated in processes like pain perception, epilepsy, reward/addiction, and anxiety .
- Researchers have discovered a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers that selectively activate GIRK1/2 channels. These compounds exhibit nanomolar potency and improved metabolic stability compared to existing urea-based compounds .
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
Pharmacokinetics and Metabolic Stability
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The activation of these channels by the compound can therefore have significant downstream effects on these pathways.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has favorable ADME properties, which can impact its bioavailability.
Result of Action
The activation of GIRK channels by the compound can lead to changes in the cell’s excitability . This can have various molecular and cellular effects, depending on the specific physiological process that the GIRK channels are involved in.
Safety and Hazards
Future Directions
The future directions of research on these compounds could involve further optimization of the ether-based scaffold and sulfone-based head group to improve the potency and selectivity of GIRK1/2 activators . Other potential directions could involve exploring the roles of GIRK channels in physiological processes and potential therapeutic targets .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13(11-6-7-20(18,19)8-11)12(15)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQBZOZXUTQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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